![molecular formula C14H18N4O2 B6335285 Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1044909-25-2](/img/structure/B6335285.png)

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

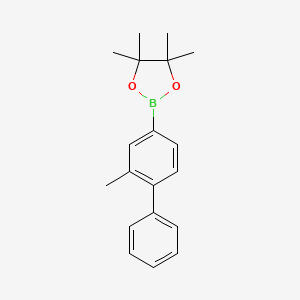

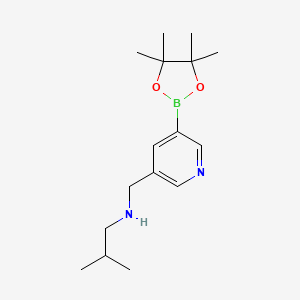

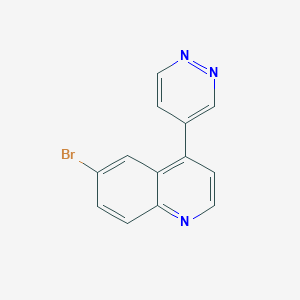

“Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound . It is part of the pyrazolo[3,4-b]pyridine class of compounds, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of this compound involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . The process is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provides the desired products with moderate to good yields .Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C15H20N4O2 . The InChI code for this compound is 1S/C15H20N4O2/c1-4-19-14-12 (9 (3)18-19)13 (17-10-6-7-10)11 (8-16-14)15 (20)21-5-2/h8,10H,4-7H2,1-3H3, (H,16,17) .Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . The reaction conditions include the use of aniline and a catalyst in ethanol .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 288.35 . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum details are provided in the search results .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Potential Therapeutic Applications

This compound has been explored for its potential use in medicinal chemistry. The pyrazolopyridine scaffold is a common feature in molecules with various pharmacological activities, including antibacterial, antiviral, antifungal, and antitumor properties . The presence of the cyclopropylamino group could potentially enhance the interaction with biological targets, leading to the development of new therapeutic agents.

Agriculture: Pesticide Development

In the agricultural sector, compounds like Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate could be utilized in the synthesis of novel pesticides. The structural complexity and the potential for bioactivity make it a candidate for pest control research .

Material Science: Organic Semiconductor Research

The pyrazolopyridine core is structurally similar to many organic semiconductors. Research in material science could explore the use of this compound in the development of organic semiconductor materials, which are crucial for flexible electronics and photovoltaic cells .

Environmental Science: Pollutant Degradation Studies

Environmental science applications may include the study of this compound as a model pollutant in degradation studies. Understanding its breakdown could help in assessing the environmental impact of similar compounds and in developing better waste management strategies .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound’s role could be significant in enzyme inhibition studies. The pyrazolopyridine moiety is known to interact with various enzymes, and modifications like the cyclopropylamino group could lead to the discovery of new enzyme inhibitors .

Chemical Synthesis: Advanced Catalysis

The compound could serve as a substrate in advanced catalysis research. Its complex structure might undergo various chemical transformations, which can be catalyzed by novel catalysts, potentially leading to more efficient synthesis methods .

Wirkmechanismus

Mode of Action

It is synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of ac-so3h as the catalyst

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns would need to be studied in preclinical models to understand its pharmacokinetic profile .

Result of Action

As a novel chemical entity, its effects at the molecular and cellular level would need to be studied in detail to understand its potential therapeutic effects .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .

Safety and Hazards

Zukünftige Richtungen

The pyrazolo[3,4-b]pyridine class of compounds, to which this compound belongs, has been evaluated for activity and access to pharmaceutical products . They have potential applications in the development of antibacterial, antiviral, antifungal, and antitumor agents . Therefore, future research could focus on exploring these potential applications further.

Eigenschaften

IUPAC Name |

ethyl 4-(cyclopropylamino)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2/c1-4-20-14(19)10-7-15-13-11(8(2)17-18(13)3)12(10)16-9-5-6-9/h7,9H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTSQWQPTWZERE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3CC3)C(=NN2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)

![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)